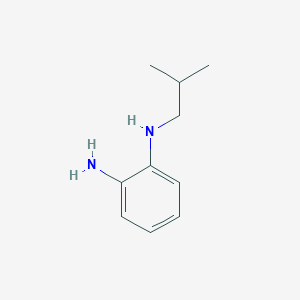

1-N-(2-methylpropyl)benzene-1,2-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Fluorescent Receptor Development

1-N-(2-methylpropyl)benzene-1,2-diamine derivatives have been explored for their potential in developing fluorescent receptors. A study by (Pawar et al., 2015) highlighted the use of a benzene-1,2-diamine structure to create a chemosensor molecule sensitive to Ni2+ and Cu2+ ions. This illustrates the compound's applicability in multianalyte detection, particularly in environmental monitoring and water quality assessment.

Synthesis of 1-N-Phenyl-4-(sulfonyl)benzene-1,2-diamine Derivatives

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases the compound's role in organic synthesis. (Sharafi-kolkeshvandi et al., 2016) demonstrated a regioselective synthesis method, avoiding toxic reagents and highlighting its potential in developing environmentally friendly synthetic protocols.

Vibrational and Conformational Analysis

In the field of molecular characterization, this compound derivatives have been used for vibrational and conformational analyses. Research by (Subashchandrabose et al., 2013) involved the synthesis and characterization of a benzene-1,2-diamine derivative, contributing to the understanding of molecular structures and their electronic properties.

Metal-Ligand Bond Formation

This compound has also been studied in the context of metal-ligand bond formation. (Farhangi & Graddon, 1974) explored its interactions with metals like mercury, providing insights into the thermodynamics of these interactions, essential for understanding coordination chemistry and its applications.

Polymer Science Applications

The compound's applications extend to polymer science, as evidenced by research on aromatic polyamides derived from benzene-1,2-diamine derivatives (Yang, Hsiao & Yang, 1996). These studies contribute to the development of new materials with specific properties like solubility and thermal stability, crucial in material science.

Catalysis and Asymmetric Synthesis

In catalysis and asymmetric synthesis, the 1,2-diamine motif, to which this compound is related, plays a significant role. (Cardona & Goti, 2009) discussed the importance of such structures in the synthesis of biologically active compounds and pharmaceutical agents, underscoring the compound's relevance in medicinal chemistry.

Corrosion Inhibition

The compound has also found use in corrosion inhibition studies. (Singh & Quraishi, 2016) investigated novel aromatic diamine compounds, including derivatives of benzene-1,2-diamine, for their efficacy in protecting metals, which is vital in industrial applications.

Wirkmechanismus

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks), which are crucial regulators of cell cycle and transcription .

Mode of Action

This could result in altered cell cycle progression or transcription regulation .

Biochemical Pathways

If it indeed targets cdks, it could impact pathways related to cell cycle regulation and transcription .

Result of Action

If it acts as a CDK inhibitor, it could potentially halt cell cycle progression or alter transcription, leading to effects such as growth inhibition in certain cell types .

Eigenschaften

IUPAC Name |

2-N-(2-methylpropyl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTINASITKTOOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608637 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78438-99-0 |

Source

|

| Record name | N~1~-(2-Methylpropyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)